molecular formula C10H11ClO6S B1462600 Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate CAS No. 1154160-17-4

Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate

Cat. No.: B1462600
CAS No.: 1154160-17-4
M. Wt: 294.71 g/mol
InChI Key: DAQPIRCLICQPDP-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate typically involves the chlorosulfonylation of methyl 2,6-dimethoxybenzoate. The reaction is carried out by treating methyl 2,6-dimethoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: Methyl 2,6-dimethoxybenzoate

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Hydrolysis: The compound can undergo hydrolysis to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the chlorosulfonyl group.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or thiols.

    Reduction: Formation of sulfonamides or thiols.

    Hydrolysis: Formation of sulfonic acids.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.

    Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The compound can also undergo hydrolysis to form sulfonic acids, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate can be compared with other similar compounds, such as:

  • Methyl 4-chloro-3-(chlorosulfonyl)benzoate
  • Methyl 3-(chlorosulfonyl)benzoate
  • Methyl 2,6-dimethoxybenzoate

Uniqueness

The presence of both the chlorosulfonyl and methoxy groups in this compound makes it unique. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and material science. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO6S/c1-15-6-4-5-7(18(11,13)14)9(16-2)8(6)10(12)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQPIRCLICQPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154160-17-4
Record name methyl 3-(chlorosulfonyl)-2,6-dimethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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